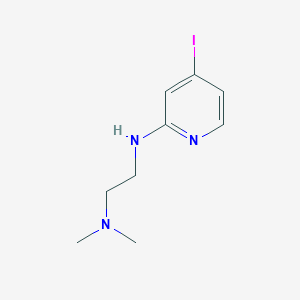

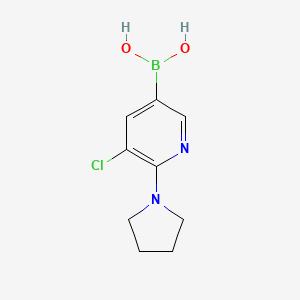

![molecular formula C8H7F3N4 B1434367 (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020041-12-6](/img/structure/B1434367.png)

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Übersicht

Beschreibung

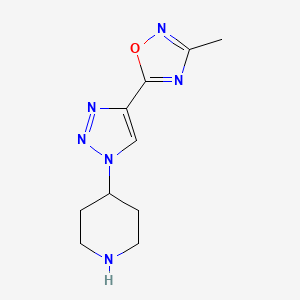

“(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine” is a compound that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.2 . It has a density of 1.59±0.1 g/cm3 and a pKa of 7.12±0.29 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds with 1,2,4-triazole cores, similar to (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine, are potent against a variety of bacterial strains, including drug-resistant forms. They have shown effectiveness against Staphylococcus aureus, a common cause of community and hospital-acquired infections. Triazole derivatives can serve dual or multiple antibacterial mechanisms, making them promising candidates for treating bacterial infections (Li & Zhang, 2021).

Optical Sensor Applications

Triazole derivatives also find applications in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them excellent sensing probes with applications ranging from biological to medicinal fields. The versatility of pyrimidine derivatives, including those based on triazole, allows for their use in creating advanced optical sensor materials (Jindal & Kaur, 2021).

Central Nervous System (CNS) Drug Synthesis

Research indicates that heterocyclic compounds containing 1,2,4-triazoles have potential in synthesizing drugs acting on the CNS. These compounds can exhibit effects ranging from depression to euphoria and convulsion, showing promise for the development of new CNS acting drugs (Saganuwan, 2017).

Pharmaceutical Development

1,2,4-triazole derivatives, including those structurally related to the specific compound , have been explored for their therapeutic potentials, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This demonstrates the broad pharmaceutical applications of triazole derivatives in developing new drugs (Ferreira et al., 2013).

Drug Metabolism Studies

Understanding the metabolism of drugs is critical in drug development. Triazole derivatives have been studied for their interactions with cytochrome P450 isoforms in human liver microsomes. Such studies help predict drug-drug interactions, contributing significantly to the development of safer medications (Khojasteh et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to bind to their targets and induce changes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTYJUBKBDANCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

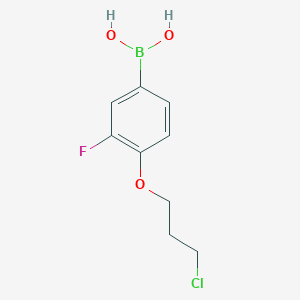

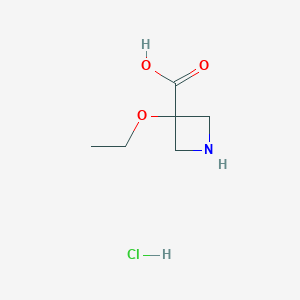

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)

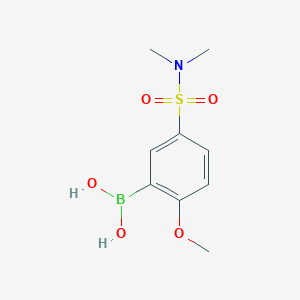

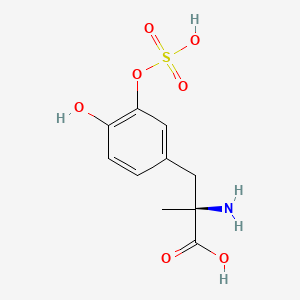

![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)

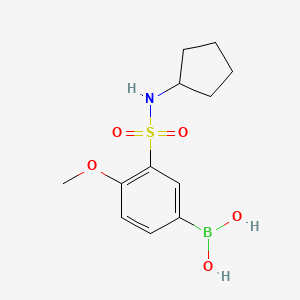

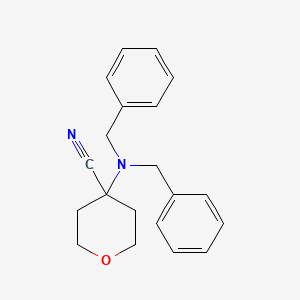

![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)

![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)